![molecular formula C26H22N2O5 B12207019 2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide](/img/structure/B12207019.png)
2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide
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Overview
Description
2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl propanoic acid with an appropriate amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-2-ol derivatives .
Scientific Research Applications
Biological Activities
Research has indicated that 2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide exhibits a range of biological activities:
- Anticancer Properties : Several studies have demonstrated that derivatives of chromenones possess significant anticancer activity. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT116) and breast cancer (MDA-MB-231) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, as evidenced by morphological changes in treated cells and alterations in nuclear integrity .
- Anti-inflammatory Effects : Some studies have suggested that chromenone derivatives can exhibit anti-inflammatory properties. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases, where such compounds may inhibit pro-inflammatory cytokines and pathways.
- Antioxidant Activity : The antioxidant potential of this compound class has been explored, indicating their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of chromenone derivatives, including those similar to this compound. The results showed that certain derivatives exhibited IC50 values as low as 28 μg/mL against HCT116 cells, indicating significant cytotoxicity. Morphological assessments revealed that treated cells underwent apoptosis characterized by nuclear fragmentation and reduced cell viability .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of chromenone derivatives. The study highlighted that these compounds could inhibit the expression of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation. This inhibition was linked to a decrease in prostaglandin synthesis, leading to reduced inflammatory responses in cellular models .
Mechanism of Action
The mechanism of action of 2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects. The chromen-2-one core plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-propionic acid
- 4-Hydroxycoumarin
- Warfarin
- Dicoumarol
Uniqueness
2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide is unique due to its specific substitution pattern and the presence of both chromen-2-one and benzamide moieties. This combination imparts distinct biological activities and makes it a valuable compound for various research applications .
Biological Activity
2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide, also known by its CAS number 1010923-67-7, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C26H22N2O5, with a molecular weight of 442.5 g/mol. The structure features a coumarin derivative linked to an amide group, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H22N2O5 |
Molecular Weight | 442.5 g/mol |
CAS Number | 1010923-67-7 |
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro assays indicate that this compound can inhibit the growth of human chronic myelogenous leukemia (K562) cells, causing cell cycle arrest in the G0–G1 phase and inducing apoptosis through caspase activation .
Table 1: Antiproliferative Effects on Cancer Cell Lines
The mechanism by which this compound exerts its effects involves:
- Caspase Activation : The compound activates caspases, which are crucial for the execution phase of apoptosis.
- Cell Cycle Arrest : It causes cells to halt in the G0–G1 phase, preventing further proliferation.
- Reactive Oxygen Species (ROS) : Some studies suggest that it may induce oxidative stress, contributing to its cytotoxic effects against cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. Preliminary tests indicate moderate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Case Studies
- Anticancer Efficacy : A study involving a series of synthesized benzamide derivatives highlighted that compounds similar to this compound exhibited significant growth inhibition in multiple cancer cell lines, suggesting a broader application in cancer therapy .
- Antimicrobial Screening : Another investigation revealed that derivatives with structural similarities to this compound demonstrated varying degrees of antimicrobial effectiveness against both bacterial and fungal pathogens, indicating potential for development into therapeutic agents against infections .
Properties
Molecular Formula |
C26H22N2O5 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C26H22N2O5/c1-32-22-15-23-20(19(14-25(30)33-23)16-7-3-2-4-8-16)13-17(22)11-12-24(29)28-21-10-6-5-9-18(21)26(27)31/h2-10,13-15H,11-12H2,1H3,(H2,27,31)(H,28,29) |
InChI Key |
ULNZMIYYXZVYFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CCC(=O)NC3=CC=CC=C3C(=O)N)C(=CC(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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